Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate is a complex organic compound with significant pharmacological potential. It features a unique structure comprising a benzimidazole moiety linked to a carbamate group and an isoindole derivative. The compound's molecular formula is , and it has a molecular weight of approximately 364.81 g/mol. The presence of the chloro and methyl groups in its structure contributes to its chemical properties and biological activities.
Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate exhibits promising biological activities, particularly in:
The synthesis of methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
This compound has potential applications in various fields:
Studies on the interactions of methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate with biological targets are crucial for understanding its mechanism of action. Interaction studies may include:
Methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl (5-Chloro-1H-benzimidazol-2-yl)carbamate | Structure | Simpler structure; primarily focused on benzimidazole activity. |
BMS-908662 | Structure | Contains additional functional groups; developed for specific cancer therapies. |
Fenbendazole | Structure | Used as an anthelmintic; shares similar chlorinated phenolic structures. |
This comparison highlights the unique aspects of methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate, particularly its complex multi-ring structure and potential dual activity against both cancer cells and pathogens.